molecular formula C8H12N2O B598944 1-tert-butyl-1H-pyrazole-5-carbaldehyde CAS No. 1204355-58-7

1-tert-butyl-1H-pyrazole-5-carbaldehyde

Cat. No. B598944
CAS RN: 1204355-58-7
M. Wt: 152.197
InChI Key: FNXSFOWYPJWBRA-UHFFFAOYSA-N
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Description

“1-tert-butyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . It is related to the pyrazole class of compounds, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl-1H-pyrazole-5-carbaldehyde” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a tert-butyl group and a carbaldehyde group .


Physical And Chemical Properties Analysis

“1-tert-butyl-1H-pyrazole-5-carbaldehyde” has a molecular weight of 152.19 g/mol . It has a topological polar surface area of 34.9 Ų and a XLogP3-AA value of 0.9 . The compound is covalently bonded and has a complexity of 151 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmacologically active molecules. Its pyrazole ring is a common motif in drugs that exhibit anti-inflammatory, analgesic, and antipyretic properties .

Material Science

The tert-butyl group attached to the pyrazole ring can influence the physical properties of materials. Researchers utilize this compound in the design and synthesis of new materials with potential applications in electronics and photonics .

Future Directions

The future directions for the study and application of “1-tert-butyl-1H-pyrazole-5-carbaldehyde” and related compounds could include further investigation into their synthesis, reactions, and potential uses. Pyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-tert-butylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSFOWYPJWBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718983
Record name 1-tert-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-1H-pyrazole-5-carbaldehyde

CAS RN

1204355-58-7
Record name 1-tert-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-1H-pyrazole-5-carbaldehyde
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